molecular formula C10H16Br2O3 B2781899 Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate CAS No. 2551118-35-3

Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate

Cat. No.: B2781899
CAS No.: 2551118-35-3
M. Wt: 344.043
InChI Key: QABJLFIKZUCIBK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is an organic compound with the molecular formula C10H16Br2O3. It is a brominated ester that features a cyclobutyl ring and an ethoxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate typically involves the bromination of a cyclobutyl precursor followed by esterification. One common method includes the reaction of cyclobutanone with ethyl bromoacetate in the presence of a base to form the intermediate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium ethoxide in ethanol.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Nucleophilic substitution: Substituted cyclobutyl acetates.

    Elimination: Cyclobutyl alkenes.

    Reduction: Cyclobutyl alcohols.

Scientific Research Applications

Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ester group can participate in various transformations. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in mechanistic studies and as a synthetic intermediate .

Comparison with Similar Compounds

    2-Bromoethyl ether: Another brominated compound with similar reactivity but different structural features.

    Ethyl 2-bromobenzoate: Shares the brominated ester functionality but differs in the aromatic ring structure.

Uniqueness: Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing novel synthetic methodologies .

Properties

IUPAC Name

ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABJLFIKZUCIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCC1)OCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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